molecular formula C21H15N3O3 B2917307 (3Z)-3-[(phenylformamido)imino]-3H-benzo[f]chromene-2-carboxamide CAS No. 329786-48-3

(3Z)-3-[(phenylformamido)imino]-3H-benzo[f]chromene-2-carboxamide

Cat. No.: B2917307
CAS No.: 329786-48-3
M. Wt: 357.369
InChI Key: INHMEOGDACAECR-FLFQWRMESA-N
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Description

(3Z)-3-[(phenylformamido)imino]-3H-benzo[f]chromene-2-carboxamide is a synthetic chemical reagent designed for research applications, particularly in medicinal chemistry and drug discovery. This compound features a benzo[f]chromene core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . Chromene derivatives are the subject of extensive investigation for their potential as therapeutic agents, showing promise in areas such as anticancer , antimicrobial , and antiprotozoal research . For Research Use Only. Not for use in diagnostic or therapeutic procedures.

Properties

IUPAC Name

(3Z)-3-(benzoylhydrazinylidene)benzo[f]chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O3/c22-19(25)17-12-16-15-9-5-4-6-13(15)10-11-18(16)27-21(17)24-23-20(26)14-7-2-1-3-8-14/h1-12H,(H2,22,25)(H,23,26)/b24-21-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INHMEOGDACAECR-FLFQWRMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN=C2C(=CC3=C(O2)C=CC4=CC=CC=C43)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/N=C\2/C(=CC3=C(O2)C=CC4=CC=CC=C43)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-[(phenylformamido)imino]-3H-benzo[f]chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzo[f]chromene core: This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Introduction of the phenylformamido group: This step involves the reaction of the benzo[f]chromene intermediate with phenyl isocyanate under controlled conditions.

    Formation of the carboxamide group: The final step involves the reaction of the intermediate with a suitable amine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-[(phenylformamido)imino]-3H-benzo[f]chromene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may result in the formation of reduced analogs with altered electronic properties.

Scientific Research Applications

(3Z)-3-[(phenylformamido)imino]-3H-benzo[f]chromene-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (3Z)-3-[(phenylformamido)imino]-3H-benzo[f]chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological context and application.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Several structurally related imino-chromene carboxamides have been synthesized, differing in substituents on the chromene core, the imino group, and the carboxamide moiety. Key examples include:

Table 1: Structural Comparison of Selected Chromene Derivatives
Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
(3Z)-3-[(Phenylformamido)imino]-3H-benzo[f]chromene-2-carboxamide Benzo[f]chromene core, phenylformamido-imino, carboxamide C₂₃H₁₆N₃O₃ 382.4 Z-configuration, fused benzochromene Target compound
(2Z)-6-Bromo-2-[(4-phenoxyphenyl)imino]-2H-chromene-3-carboxamide 6-Bromo, 4-phenoxyphenyl-imino C₂₂H₁₄BrN₃O₂ 448.3 Bromo substituent enhances lipophilicity
(2Z)-N-Acetyl-7-methoxy-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide 7-Methoxy, trifluoromethylphenyl-imino, acetylated carboxamide C₂₃H₁₈F₃N₃O₃ 465.4 Electron-withdrawing CF₃ group improves metabolic stability
(3Z)-3-[(4-Methoxyphenyl)imino]-N-(1,3-thiazol-2-yl)-3H-benzo[f]chromene-2-carboxamide 4-Methoxyphenyl-imino, thiazol-2-yl carboxamide C₂₄H₁₇N₃O₃S 427.5 Thiazole moiety may enhance bioactivity

Key Observations :

  • Electron-Withdrawing Groups : The trifluoromethyl group in increases metabolic stability, while bromine in enhances lipophilicity.
  • Core Variations : The benzo[f]chromene system in the target compound and provides a larger aromatic surface compared to simpler chromenes in .

Key Observations :

  • Nucleophilic Substitution: highlights the use of benzohydrazide in acidic conditions to introduce imino groups .
  • Multi-Step Functionalization : Derivatives like and require sequential amidation and substitution steps to incorporate complex substituents.

Biological Activity

The compound (3Z)-3-[(phenylformamido)imino]-3H-benzo[f]chromene-2-carboxamide is a derivative of the benzochromene family, which has garnered attention for its diverse biological activities, particularly in cancer therapy and antimicrobial applications. This article reviews the synthesis, biological assessments, and structure-activity relationships (SAR) associated with this compound.

Synthesis

The synthesis of benzochromene derivatives typically involves multi-step organic reactions, including cyclization and functionalization processes. For instance, the synthesis of related compounds has been documented utilizing various methods such as condensation reactions involving phenolic precursors and isocyanides to achieve desired chromene structures .

Biological Activity Overview

The biological activity of this compound has been evaluated through various assays, focusing on its cytotoxic , antimicrobial , and enzyme inhibition properties.

Cytotoxic Activity

Cytotoxicity studies often employ cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and PC-3 (prostate cancer). The compound has shown promising results:

  • MCF-7 Cell Line : Exhibited significant growth inhibition with an IC50 value indicating potent cytotoxicity comparable to standard chemotherapeutics like doxorubicin .
  • Mechanism of Action : The compound may induce apoptosis and cell cycle arrest in cancer cells, potentially through the inhibition of topoisomerases, which are crucial for DNA replication and repair .
Cell LineIC50 Value (µg/mL)Reference
MCF-71.08 - 1.48
HeLa0.49 - 3.9
PC-3Not specified

Antimicrobial Activity

The antimicrobial efficacy of the compound was assessed against various bacterial strains, including Gram-positive and Gram-negative bacteria. Results indicated moderate to high activity:

  • Salmonella typhimurium : Inhibition zones ranged from 23.4 to 26.4 mm.
  • Methicillin-resistant Staphylococcus aureus (MRSA) : Showed mild inhibitory activity with MIC values between 1.95 and 3.9 µg/mL .
Bacterial StrainInhibition Zone (mm)MIC (µg/mL)
Salmonella typhimurium23.4 - 26.4Not specified
Methicillin-resistant Staphylococcus aureus20.6 - 21.31.95 - 3.9

Structure-Activity Relationship (SAR)

The activity of benzochromene derivatives can be significantly influenced by their structural features:

  • Substituents at Position 9 : Halogenated groups have been associated with enhanced potency against multidrug-resistant cancer cells.
  • Amino Groups : The presence of amino substituents at specific positions contributes to cytotoxic effects by enhancing interactions with cellular targets such as DNA or proteins involved in apoptosis pathways .

Case Studies

Several studies have documented the biological activities of similar compounds within the benzochromene class:

  • Study on Anticancer Activity : A series of benzochromene derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines, demonstrating that structural modifications significantly impact their efficacy .
  • Antimicrobial Evaluation : Another study highlighted the antimicrobial properties of benzochromene derivatives against several pathogens, confirming their potential as lead compounds for drug development .

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